molecular formula C21H40O3 B14283599 [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol CAS No. 120443-07-4

[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol

Cat. No.: B14283599
CAS No.: 120443-07-4
M. Wt: 340.5 g/mol
InChI Key: MFEIJHSKNDNTLA-UHFFFAOYSA-N
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Description

[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol is a chemical compound characterized by its unique structure, which includes a heptadec-8-en-1-yl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol typically involves the reaction of heptadec-8-en-1-ol with a dioxolane derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the olefinic bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The olefinic bond can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce saturated alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

Biology

In biological research, this compound can be used to study the effects of long-chain alcohols on cellular processes. Its structure allows it to interact with lipid membranes, making it useful in studies of membrane dynamics and function.

Medicine

In medicine, this compound has potential applications as a drug delivery agent. Its ability to interact with lipid membranes can be harnessed to improve the delivery of therapeutic agents to target cells.

Industry

In industry, this compound can be used as a surfactant or emulsifier due to its amphiphilic nature. It can also be used in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol involves its interaction with lipid membranes. The heptadec-8-en-1-yl group allows the compound to insert into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol apart is its dioxolane ring, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications, from synthetic chemistry to biological research.

Properties

CAS No.

120443-07-4

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

(2-heptadec-8-enyl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-23-19-20(18-22)24-21/h9-10,20-22H,2-8,11-19H2,1H3

InChI Key

MFEIJHSKNDNTLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1OCC(O1)CO

Origin of Product

United States

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